cis-Cyclohexa-3,5-diene-1,2-diol

Vue d'ensemble

Description

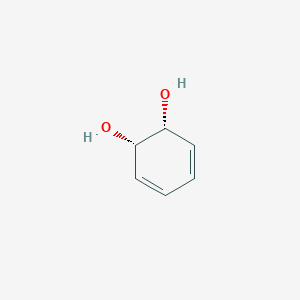

cis-Cyclohexa-3,5-diene-1,2-diol is an organic compound with the molecular formula C6H8O2. It is a cis-stereoisomer of cyclohexa-3,5-diene-1,2-diol, characterized by the presence of two hydroxyl groups attached to a cyclohexadiene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-Cyclohexa-3,5-diene-1,2-diol can be synthesized through various methods. One common approach involves the microbial oxidation of aromatic compounds using dioxygenases. For instance, the soil microorganism Pseudomonas putida can convert benzene to cis-3,5-cyclohexadiene-1,2-diol through the action of dioxygenase enzymes .

Industrial Production Methods: Large-scale production of this compound has been demonstrated using biotechnological methods. Genetic modification of microorganisms like Pseudomonas putida has been employed to enhance the yield and efficiency of the production process. This involves the overexpression of specific genes encoding dioxygenase enzymes, which catalyze the conversion of aromatic compounds to the desired diol .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in Diels-Alder reactions, where it reacts with dienophiles like N-phenylmaleimide to form adducts .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination reactions and maleimides for Diels-Alder reactions. The reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, bromination of the compound leads to the formation of brominated derivatives, while Diels-Alder reactions yield cycloaddition products .

Applications De Recherche Scientifique

Organic Synthesis

cis-Cyclohexa-3,5-diene-1,2-diol serves as a versatile building block for synthesizing complex organic molecules. It can undergo various reactions such as:

- Diels-Alder Reactions: Reacting with dienophiles like N-phenylmaleimide to form cycloadducts.

| Reaction Type | Example Dienophile | Product Type |

|---|---|---|

| Diels-Alder | N-phenylmaleimide | Cycloadducts |

| Bromination | Bromine | Brominated derivatives |

Pharmaceutical Chemistry

In the pharmaceutical industry, this compound is explored for:

- Synthesis of Chiral Intermediates: Its unique structure allows for the creation of chiral compounds essential in drug development.

- Active Pharmaceutical Ingredients: Investigated for potential therapeutic effects due to its biological activity.

Research indicates that this compound exhibits several biological activities relevant to pharmacology:

Antioxidant Properties

The catechol structure of this compound is known for its antioxidant capabilities. Studies have demonstrated its ability to scavenge free radicals effectively. For instance:

- A DPPH radical scavenging assay indicated significant antioxidant activity compared to standard antioxidants .

Enzyme Interaction

It serves as a substrate for dioxygenases involved in metabolic pathways. The interaction with these enzymes is crucial for understanding its role in biochemistry.

Cytotoxicity Assessment

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This potential utility in cancer therapy highlights its significance in medicinal chemistry.

Case Studies

Several studies have investigated the applications and effects of this compound:

-

Antioxidant Activity Study:

- A study evaluated the compound's antioxidant capacity using DPPH radical scavenging assays, confirming its efficacy compared to established antioxidants.

-

Cytotoxicity Assessment:

- Research indicated that this compound demonstrated cytotoxic properties against specific cancer cell lines, suggesting further exploration for therapeutic applications.

Mécanisme D'action

The mechanism of action of cis-cyclohexa-3,5-diene-1,2-diol involves its interaction with specific enzymes and molecular targets. For instance, dioxygenase enzymes catalyze the oxidation of aromatic compounds to form cis-diol intermediates. This process involves the incorporation of oxygen atoms into the aromatic ring, leading to the formation of the diol .

Comparaison Avec Des Composés Similaires

cis-Cyclohexa-3,5-diene-1,2-diol can be compared with other similar compounds, such as trans-cyclohexa-3,5-diene-1,2-diol and 3,6-dichloro-cis-cyclohexa-3,5-diene-1,2-diol. These compounds share similar structural features but differ in their stereochemistry and substituents .

List of Similar Compounds:- trans-Cyclohexa-3,5-diene-1,2-diol

- 3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol

- cis-1,2-Dihydrobenzene-1,2-diol

This compound stands out due to its specific cis-stereochemistry, which influences its reactivity and interactions with enzymes and other molecules.

Activité Biologique

cis-Cyclohexa-3,5-diene-1,2-diol is an organic compound characterized by its unique cyclohexane ring structure with hydroxyl groups at the 1 and 2 positions and double bonds at the 3 and 5 positions. This compound belongs to the catechol family and has garnered attention for its potential biological activities, particularly in pharmacology. Its chemical properties, including conjugated double bonds and hydroxyl functionalities, make it a valuable intermediate in organic synthesis and a candidate for various biological applications.

The molecular formula of this compound is C6H8O2. Its structure can be described as follows:

- Cyclohexane Framework : Provides stability and unique reactivity.

- Hydroxyl Groups : Contribute to its ability to chelate metal ions and modulate oxidative stress.

- Double Bonds : Enhance reactivity in various chemical reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities that may be relevant in pharmacological contexts:

- Antioxidant Properties : The compound's catechol structure is known for its antioxidant capabilities, which can protect cells from oxidative damage.

- Enzyme Interaction : It interacts with various enzymes, particularly dioxygenases, which are crucial in metabolic pathways involving aromatic compounds .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential utility in cancer therapy .

The mechanism of action of this compound involves:

- Enzyme Catalysis : It serves as a substrate for dioxygenases that catalyze the oxidation of aromatic compounds to form cis-diol intermediates .

- Redox Reactions : The compound participates in redox reactions where it can donate electrons to reduce other molecules or accept electrons during oxidation processes.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated significant scavenging activity compared to standard antioxidants.

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound better, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Trans-Cyclohexa-3,5-diene-1,2-diol | Similar diene structure but trans config | Different reactivity due to stereochemistry |

| Catechol (1,2-Dihydroxybenzene) | Benzene ring with two hydroxyl groups | More stable and widely used in various applications |

| Resorcinol (1,3-Dihydroxybenzene) | Benzene ring with hydroxyl groups at 1 & 3 | Different chemical reactivity compared to cis form |

Propriétés

IUPAC Name |

(1R,2S)-cyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSQRPHLBEPTP-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H]([C@H](C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880013 | |

| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17793-95-2 | |

| Record name | rel-(1R,2S)-3,5-Cyclohexadiene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17793-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Cyclohexadiene-1,2-diol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017793952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.